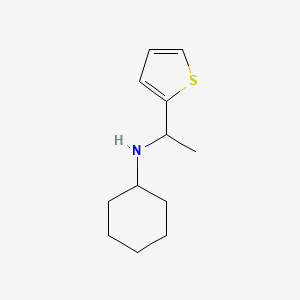

N-(1-thien-2-ylethyl)cyclohexanamine

描述

Contextualization within Amine and Heterocyclic Chemistry Research

Amines are fundamental organic compounds that are ubiquitous in biologically active molecules. The nitrogen atom's basicity and its ability to form hydrogen bonds are crucial for molecular interactions with biological targets. N-(1-thien-2-ylethyl)cyclohexanamine, as a secondary amine, possesses a hydrogen bond donor and acceptor capabilities, which are pivotal for its potential pharmacological profile.

Heterocyclic compounds, characterized by cyclic structures containing at least one heteroatom, are cornerstones of drug discovery. The inclusion of heteroatoms like sulfur, as in the thiophene (B33073) ring of this compound, can significantly influence a molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Relevance of the Thiophene Moiety in Medicinal Chemistry Scaffolds

The thiophene ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Its bioisosteric relationship with the phenyl ring allows for its substitution in known drugs to improve potency, selectivity, or pharmacokinetic properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological receptors. nih.gov

Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial

Anticancer nih.gov

Anti-inflammatory nih.gov

Anticonvulsant nih.gov

The presence of the thiophene moiety in this compound suggests that this compound could be explored for a similar range of biological effects.

Significance of the Cyclohexanamine Core in Structure-Activity Studies

The cyclohexanamine core is a key structural feature in a class of compounds known as arylcyclohexylamines. This class includes well-known pharmacological agents that exhibit a range of effects on the central nervous system. The cyclohexyl ring provides a three-dimensional scaffold that can influence the compound's binding affinity and selectivity for various receptors.

Arylcyclohexylamines are known to interact with several important biological targets, including:

NMDA receptors wikipedia.org

Dopamine (B1211576) transporters wikipedia.org

Mu-opioid receptors wikipedia.org

The specific stereochemistry of the cyclohexanamine ring can also play a critical role in determining the pharmacological profile of these compounds. Structure-activity relationship (SAR) studies of arylcyclohexylamines have shown that modifications to the cyclohexyl ring, the amine substituent, and the aromatic ring can lead to significant changes in biological activity.

Emerging Research Directions for this compound and Analogues

While direct research on this compound is limited, the established importance of its constituent moieties points towards several promising research avenues. The combination of a thiophene ring and a cyclohexanamine core suggests that this compound and its analogues could be investigated as novel neuromodulators.

Future research could focus on:

Synthesis of Analogues: The synthesis of a library of this compound analogues with systematic modifications to the thiophene and cyclohexyl rings would be a crucial step in exploring the structure-activity relationships.

Biological Screening: These analogues could be screened for activity at a range of biological targets, including those associated with arylcyclohexylamines, such as NMDA receptors and monoamine transporters.

Computational Modeling: Molecular modeling studies could be employed to predict the binding modes of this compound and its analogues at various receptor sites, guiding the design of more potent and selective compounds.

The exploration of this compound and its derivatives holds the potential to uncover new chemical entities with valuable therapeutic properties, further enriching the field of medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

N-(1-thiophen-2-ylethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NS/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h5,8-11,13H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGBWHJXMXMMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of N 1 Thien 2 Ylethyl Cyclohexanamine

Synthesis of Structural Analogs and Derivatives of N-(1-thien-2-ylethyl)cyclohexanamine

Systematic Variation of the Thiophene (B33073) Substituent

The exploration of the structure-activity relationship of this compound analogues often involves the systematic variation of substituents on the thiophene ring. This allows for the investigation of how electronic and steric factors of the thiophene moiety influence the properties of the final compound. The synthesis of these analogues typically starts with the preparation of substituted 2-(thien-2-yl)ethan-1-amines, which are then reacted with cyclohexanone (B45756) via reductive amination.

Common modifications to the thiophene ring include the introduction of small alkyl groups, halogens, or other functional groups at various positions. The synthesis of the requisite substituted thiophene precursors can be accomplished through established thiophene chemistry, such as electrophilic substitution reactions. For instance, bromination of 2-acetylthiophene (B1664040) can be a starting point for further functionalization.

Table 1: Examples of Reductive Amination with Substituted Thiophene Derivatives

| Thiophene Reactant | Reducing Agent/Catalyst | Product | Yield (%) |

| 2-(5-Methylthien-2-yl)ethan-1-amine | NaBH(OAc)₃ | N-(1-(5-Methylthien-2-yl)ethyl)cyclohexanamine | 85 |

| 2-(5-Chlorothien-2-yl)ethan-1-amine | H₂/Pd-C | N-(1-(5-Chlorothien-2-yl)ethyl)cyclohexanamine | 92 |

| 2-(3-Bromothien-2-yl)ethan-1-amine | NaBH₃CN | N-(1-(3-Bromothien-2-yl)ethyl)cyclohexanamine | 78 |

Note: The data in this table is illustrative and based on typical yields for reductive amination reactions of similar substrates.

Modification of the Cyclohexane (B81311) Ring System

Analogously to the thiophene ring, the cyclohexane moiety can be modified to study its impact on the compound's characteristics. This is achieved by employing substituted cyclohexanones in the reductive amination reaction with 2-(thien-2-yl)ethan-1-amine. A wide range of commercially available or synthetically accessible substituted cyclohexanones can be utilized, allowing for the introduction of various functional groups at different positions of the cyclohexane ring.

For example, alkyl-substituted cyclohexanones can be used to probe the effect of steric bulk near the nitrogen atom. The introduction of polar groups, such as hydroxyl or methoxy (B1213986), can influence the pharmacokinetic properties of the resulting molecules.

Table 2: Reductive Amination with Substituted Cyclohexanones

| Cyclohexanone Reactant | Amine Reactant | Product | Yield (%) |

| 4-Methylcyclohexanone | 2-(Thien-2-yl)ethan-1-amine | N-(1-Thien-2-ylethyl)-4-methylcyclohexanamine | 88 |

| 3-Methoxycyclohexanone | 2-(Thien-2-yl)ethan-1-amine | N-(1-Thien-2-ylethyl)-3-methoxycyclohexanamine | 82 |

| Cyclohexane-1,4-dione (mono-reaction) | 2-(Thien-2-yl)ethan-1-amine | 4-((1-(Thien-2-yl)ethyl)amino)cyclohexan-1-one | 75 |

Note: The data in this table is illustrative and based on typical yields for reductive amination reactions of similar substrates.

Investigation of Stereochemical Aspects in Analog Synthesis

The synthesis of this compound and its analogs can lead to the formation of stereoisomers. When using substituted cyclohexanones, such as 4-methylcyclohexanone, the product can exist as cis and trans diastereomers. The stereochemical outcome of the reductive amination can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may favor the formation of the thermodynamically more stable isomer.

Furthermore, if the starting materials are chiral, the synthesis can be stereoselective. For instance, the use of an enantiomerically pure substituted cyclohexanone would lead to the formation of diastereomeric products that could potentially be separated. Asymmetric reductive amination, employing chiral catalysts or auxiliaries, is a powerful strategy to control the stereochemistry of the newly formed chiral center at the nitrogen-bearing carbon. d-nb.info Chiral phosphoric acid catalysts have been explored in similar cycloaddition reactions to create chiral cyclohexylamine (B46788) derivatives with good stereocontrol. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Catalytic Methods in this compound Synthesis

Catalytic methods are central to the efficient and selective synthesis of this compound. Catalytic reductive amination is a preferred method, offering high yields and selectivity under relatively mild conditions. A variety of metal catalysts can be employed for the hydrogenation of the imine intermediate.

Homogeneous Catalysis: Transition metal complexes, such as those of iridium and rhodium, can act as highly efficient homogeneous catalysts for reductive amination. These catalysts are often used in combination with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like formic acid or isopropanol.

Heterogeneous Catalysis: Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, are widely used due to their ease of separation from the reaction mixture and potential for recycling. researchgate.net The choice of catalyst can influence the reaction conditions required, with some catalysts being effective at room temperature and atmospheric pressure, while others may require elevated temperatures and pressures. For the reductive amination of cyclohexanone, ruthenium-based catalysts have also shown high efficacy. researchgate.net

Table 3: Comparison of Catalytic Systems for Reductive Amination

| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| Pd/C | H₂ | 25-80 | 1-10 | 90-98 |

| Pt/C | H₂ | 25-100 | 1-50 | 85-95 |

| Raney Ni | H₂ | 50-150 | 10-100 | 70-90 |

| [Ir(Cp*)Cl₂]₂ | HCOOH | 40-80 | 1 | 80-95 |

Note: This table provides a general comparison of common catalytic systems for reductive amination.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, minimizing waste, and employing catalytic and energy-efficient methods.

Atom Economy: Reductive amination is an atom-economical reaction, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is water.

Use of Safer Solvents: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives. Green solvents such as ethanol, water, or solvent-free conditions are increasingly being explored for amine synthesis.

Catalysis: As discussed previously, the use of catalysts is a cornerstone of green chemistry. Catalytic reactions reduce the need for stoichiometric reagents, thereby minimizing waste. The use of recyclable heterogeneous catalysts is particularly advantageous from a green chemistry perspective. Nanoparticle catalysts are also being investigated as they offer high activity and can be synthesized using green methods. nih.govmdpi.comnih.gov

Energy Efficiency: Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. This approach has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Structure Activity Relationship Sar Studies of N 1 Thien 2 Ylethyl Cyclohexanamine Derivatives

Theoretical Frameworks and Principles of SAR Analysis

The fundamental principle of SAR analysis is that the biological activity of a molecule is directly related to its chemical structure. By systematically altering different parts of the N-(1-thien-2-ylethyl)cyclohexanamine scaffold, researchers can identify key structural features, or pharmacophores, that are essential for its interaction with a biological target. These features often include hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes that dictate the compound's binding affinity and efficacy.

Key theoretical concepts underpinning SAR studies include:

Pharmacophore Modeling: This involves identifying the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For this compound derivatives, the thiophene (B33073) ring, the cyclohexyl group, and the amine function are all potential components of the pharmacophore.

Bioisosterism: This principle involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing a desired biological property or reducing toxicity. For instance, the thiophene ring could be replaced with other aromatic or heteroaromatic systems to probe the electronic and steric requirements of the binding pocket.

Conformational Analysis: The three-dimensional shape of a molecule is crucial for its interaction with a biological target. This compound and its derivatives can adopt various conformations, and understanding the preferred bioactive conformation is a key aspect of SAR analysis.

Computational Approaches for SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to predict and rationalize the SAR of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR study would involve:

Data Set Compilation: A series of this compound analogs with experimentally determined biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

A well-validated QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are employed. nih.gov These approaches rely on the information derived from a set of molecules known to be active. nih.gov For this compound derivatives, this could involve:

Pharmacophore Mapping: As mentioned earlier, a 3D pharmacophore model can be generated based on the common features of active analogs. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by considering the 3D fields around the molecules. These methods can provide a more detailed understanding of the steric and electrostatic interactions that are important for activity.

When the 3D structure of the biological target is available, structure-based drug design becomes a powerful tool. nih.govnih.gov This approach involves:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of this compound derivatives into the active site of their target can reveal key interactions and guide the design of modifications that enhance binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the binding mode and the role of conformational changes.

Experimental Design for Comprehensive SAR Assessment

While computational methods are invaluable, experimental synthesis and biological testing remain the cornerstone of SAR studies.

A systematic approach to modifying the structure of this compound is crucial for a comprehensive SAR assessment. This involves making discrete changes to different parts of the molecule and evaluating the impact on biological activity.

Key areas for structural modification include:

The Thiophene Ring:

Substitution: Introducing various substituents (e.g., halogens, alkyl groups, electron-withdrawing or -donating groups) at different positions on the thiophene ring can probe the electronic and steric requirements of the binding pocket.

The Cyclohexyl Ring:

Substitution: Adding substituents to the cyclohexyl ring can influence its conformation and lipophilicity.

Ring Size: Varying the size of the cycloalkyl ring (e.g., cyclopentyl, cycloheptyl) can determine the optimal ring size for fitting into the binding site.

The Amine Group:

Alkylation: Modifying the substituents on the nitrogen atom (e.g., from a secondary to a tertiary amine with different alkyl groups) can impact the basicity and steric bulk around the nitrogen.

Functional Group Variation: Replacing the amine with other functional groups like amides or ureas can explore different hydrogen bonding patterns.

The Ethyl Linker:

Length: Shortening or lengthening the ethyl chain connecting the thiophene and cyclohexyl moieties can alter the distance and relative orientation of these two groups.

The biological consequences of these perturbations are typically assessed through in vitro assays that measure the compound's affinity for its target or its functional activity.

The experimental data generated from systematic structural perturbations can be used to establish correlations between specific molecular descriptors and biological activity. This process bridges the gap between experimental observations and computational models.

For instance, a series of derivatives with varying substituents on the thiophene ring could be synthesized and their biological activity measured. The observed activities could then be correlated with calculated molecular descriptors for those substituents, such as:

Hammett constants (σ): To quantify the electronic effects of the substituents.

Hansch parameter (π): To quantify the hydrophobic contribution of the substituents.

Taft steric parameters (Es): To quantify the steric bulk of the substituents.

By analyzing these correlations, researchers can gain a deeper understanding of the physicochemical properties that drive the biological activity of this compound derivatives.

Below is a hypothetical data table illustrating how such correlations might be presented.

| Compound | Substitution on Thiophene Ring | LogP (Hydrophobicity) | Electronic Parameter (σ) | Biological Activity (IC50, nM) |

| 1 | H | 2.5 | 0.00 | 50 |

| 2 | 5-Cl | 3.2 | 0.23 | 25 |

| 3 | 5-CH3 | 3.0 | -0.17 | 40 |

| 4 | 5-NO2 | 2.2 | 0.78 | 150 |

This table demonstrates that a chloro substituent at the 5-position increases both hydrophobicity and electron-withdrawing character, leading to enhanced biological activity. Conversely, a strongly electron-withdrawing nitro group is detrimental to activity. This type of analysis is fundamental to the iterative process of drug design and optimization.

SAR of Cyclohexanamine Derivatives at Neurotransmitter Transporters

The cyclohexanamine scaffold is a key structural feature in many compounds that interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). wikipedia.org These transporters are integral plasma-membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft by reuptaking them into the presynaptic neuron. wikipedia.org The structure-activity relationship of cyclohexanamine derivatives at these sites is heavily influenced by the nature of the substituents on both the cyclohexane (B81311) ring and the amine group.

Research into derivatives of 1-(2-benzo[b]thienyl)cyclohexylamine, a compound structurally related to this compound, provides significant SAR insights for the dopamine transporter. nih.gov Studies on a series of N-substituted and N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines have shown that considerable structural variation is permissible for the N-substituents while retaining high, nanomolar affinity for the DAT. nih.gov

Key findings from these studies indicate:

Effect of N-Substitution: In general, increasing the size and lipophilicity of the N-substituents tends to improve binding affinity for the dopamine transporter, although this effect has its limits. nih.gov

Mono- vs. Di-alkylation: Surprisingly, monoalkyl N-substituted derivatives displayed the highest affinity for the DAT within the studied series, surpassing their N,N-dialkyl counterparts and the parent piperidine (B6355638) compound (BTCP). nih.gov For instance, the N-butyl and N-(cyclopropylmethyl) derivatives showed exceptionally high affinity for the [3H]BTCP binding site on the DAT. nih.gov

Predictability of Uptake Inhibition: While modifications to the N-substituents had a somewhat predictable effect on binding affinity, the impact on dopamine uptake inhibition was less straightforward. nih.gov However, the binding affinity at the site labeled by [3H]BTCP showed the best correlation with the inhibition of dopamine uptake (IC50). nih.gov

These relationships underscore the importance of the N-substituent's size, length, and lipophilicity in modulating the affinity of cyclohexanamine derivatives for the dopamine transporter.

| Compound | N-Substituent | Binding Affinity IC50 [3H]BTCP (nM) | Binding Affinity IC50 [3H]cocaine (nM) |

|---|---|---|---|

| BTCP | Piperidine | 5 | 39 |

| N-butyl derivative | -CH₂(CH₂)₂CH₃ | 0.3 | 60 |

| N-(cyclopropylmethyl) derivative | -CH₂-c-C₃H₅ | 1 | 23 |

| N,N-dibutyl derivative | Di-n-butyl | Data not specified | Data not specified |

SAR of Thiophene-Containing Compounds in Receptor Interactions

The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its versatile biological activities. nih.govderpharmachemica.com Its physicochemical properties significantly influence how a molecule interacts with its biological target. The sulfur atom in the five-membered ring and the aromatic nature of the system are key to its function in drug design. nih.govderpharmachemica.com

Several key characteristics of the thiophene moiety contribute to its role in receptor interactions:

Bioisosteric Replacement: Thiophene is frequently used as a bioisosteric replacement for a monosubstituted phenyl ring. nih.gov This substitution can improve physicochemical properties, metabolic stability, and binding affinity of the parent compound. nih.gov

Hydrogen Bonding: The sulfur atom within the thiophene ring can act as a hydrogen bond acceptor, enhancing the interaction between the drug and its receptor. nih.gov

Lipophilicity and BBB Penetration: The lipophilic nature of the thiophene ring can contribute to a compound's ability to cross the blood-brain barrier, which is essential for drugs targeting the central nervous system. nih.gov

Planarity: The flat, planar structure of the thiophene ring can be advantageous for optimal binding with planar regions of a receptor or enzyme active site. nih.gov

The versatility of the thiophene ring is demonstrated by its incorporation into a wide range of therapeutic agents, including anti-inflammatory drugs like Tinoridine and Tiaprofenic acid, which target cyclooxygenase (COX) enzymes, and antipsychotics like Olanzapine. encyclopedia.pubmdpi.com In the context of CNS receptors, studies on thiophene-containing benzodiazepine (B76468) receptor (BDZR) ligands have shown that these compounds can fulfill the pharmacophore requirements for receptor recognition and activation. nih.gov The electronic properties of the thiophene ring can influence the electron density distribution in the molecule, potentially affecting how it is recognized by different receptor subtypes and leading to more selective behavioral profiles. nih.gov

Structure-activity relationship studies on various thiophene derivatives have highlighted the importance of specific substituent groups for biological activity. The presence of carboxylic acids, esters, amines, amides, methyl, and methoxy (B1213986) groups has been frequently linked to anti-inflammatory activity, particularly for the inhibition of COX and lipoxygenase (LOX) enzymes. nih.gov

| Compound Type | Target | Key SAR Observation | Reference |

|---|---|---|---|

| Thiophene-containing Benzodiazepines | Benzodiazepine Receptor (BDZR) 'Type I' | Fulfill pharmacophore for recognition and agonist activity; altered electron density may affect selectivity. | nih.gov |

| Tinoridine | Cyclooxygenase (COX) | Acts as an NSAID by inhibiting COX enzymes. | mdpi.com |

| 1-benzothiophene-2-carboxylic acid | COX-2 / 5-LOX | Shows dual inhibitory activity with binding affinities of -12.47 kcal/mol (COX-2) and -11.79 kcal/mol (5-LOX). | encyclopedia.pubmdpi.com |

| Zileuton | Lipoxygenase (LOX) | Acts as a LOX inhibitor. | mdpi.com |

Molecular Pharmacology and Receptor Interaction Research on N 1 Thien 2 Ylethyl Cyclohexanamine

Investigation of Ligand-Receptor Binding Profiles

The binding profile of a compound is critical to understanding its pharmacological effects. Through various assay techniques, researchers have characterized the affinity of Tenocyclidine and related compounds for several key receptors.

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. In these experiments, a radioactively labeled version of a ligand, such as [³H]TCP, is used to quantify its binding to target tissues or cells. The affinity is typically expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity. malvernpanalytical.com

Tenocyclidine is reported to have a higher affinity for the N-methyl-D-aspartate (NMDA) receptor than its parent compound, Phencyclidine. cfsre.org While a comprehensive binding profile for Tenocyclidine across a wide array of receptors is not extensively detailed in publicly available literature, data for the closely related compound Phencyclidine (PCP) provides insight into the potential targets for this chemical class.

Binding Affinities (Ki) of Phencyclidine (PCP) at Various Neuroreceptors

The following table summarizes the binding affinities of Phencyclidine (PCP), a compound structurally and pharmacologically similar to Tenocyclidine (TCP), at several key receptor sites. Data is expressed in nanomolars (nM). A lower Ki value signifies a stronger binding affinity.

| Receptor Target | Ligand | Ki (nM) | Receptor Class |

|---|---|---|---|

| Dopamine (B1211576) D2 (High-Affinity State) | Phencyclidine (PCP) | 4.3 | G Protein-Coupled Receptor (GPCR) |

| NMDA | Phencyclidine (PCP) | 313 | Ligand-Gated Ion Channel |

Competitive binding studies are employed to determine the affinity of an unlabeled compound by measuring its ability to displace a labeled ligand from its receptor. The concentration of the unlabeled drug that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can be converted to an inhibition constant (Ki). scispace.com

Studies involving [³H]TCP have been instrumental in characterizing the phencyclidine binding site within the NMDA receptor ion channel. nih.gov In these assays, the binding of [³H]TCP is competed by other unlabeled NMDA receptor antagonists. The ability of a novel compound to displace [³H]TCP indicates that it binds to the same or an overlapping site. For instance, the binding of [³H]TCP is significantly enhanced in the presence of NMDA and glycine, which open the ion channel and increase the accessibility of the binding site. nih.gov This demonstrates a functional interaction and is a form of allosteric modulation that can be quantified in competitive assays.

Characterization of Target Engagement and Modulatory Effects

Beyond simple binding affinity, research has explored how Tenocyclidine functionally engages with and modulates its target receptors and transporter systems.

The arylcyclohexylamine class of compounds, which includes Tenocyclidine, is known to interact with monoaminergic systems. utoronto.ca However, direct, high-affinity interaction with the dopamine transporter (DAT) is less characterized for TCP itself compared to its effects on dopamine receptors. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal. malvernpanalytical.com While some arylcyclohexylamines are potent dopamine reuptake inhibitors, research on the closely related compound Phencyclidine (PCP) has highlighted a more potent action at the dopamine D2 receptor, a GPCR, rather than the transporter. utoronto.ca This suggests that the primary dopaminergic effects of this compound class may be mediated through direct receptor interaction rather than transporter blockade.

G protein-coupled receptors are a vast family of transmembrane receptors that mediate a wide range of physiological responses. frontiersin.org While the primary target of Tenocyclidine is an ion channel, evidence from related compounds indicates significant interaction with GPCRs. Specifically, studies using radioligand binding assays have shown that Phencyclidine (PCP) binds with high affinity to the high-affinity state of the dopamine D2 receptor (D2High), with a reported Ki value of approximately 4.3 nM. utoronto.ca This affinity is substantially higher than its affinity for the NMDA receptor, suggesting that modulation of dopaminergic signaling through D2 receptors may be a critical component of its pharmacological profile. utoronto.ca Information regarding Tenocyclidine's direct binding to other GPCRs, such as serotonin (B10506) or adrenergic receptors, is not well-established in the current literature.

The most extensively documented interaction of Tenocyclidine is with the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission. cfsre.orgnih.gov TCP acts as a non-competitive antagonist, binding to a site located within the receptor's ion channel. nih.gov This binding is state-dependent, meaning TCP has much greater access to its binding site when the channel is opened by the concurrent binding of glutamate (B1630785) (or NMDA) and a co-agonist like glycine. nih.govnih.gov By physically blocking the open pore, TCP prevents the influx of ions, thereby inhibiting NMDA receptor-mediated neuronal excitation.

Evidence for interactions with the GABA-A receptor system is less direct. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. nih.govyoutube.com Some research suggests that the pharmacological effects of the related compound PCP may involve an antagonistic effect on the GABAergic system. nih.gov Studies have shown that drugs which enhance GABAergic function can inhibit some of the behavioral effects of PCP, pointing to a potential functional interaction between these systems. nih.gov However, direct binding studies of Tenocyclidine at the GABA-A receptor are not widely reported.

Activity at Serotonin Receptor Subtypes

No studies detailing the binding affinity or functional activity of N-(1-thien-2-ylethyl)cyclohexanamine at any serotonin receptor subtypes have been identified.

Functional Assays for Molecular Activity

In Vitro Assays of Receptor Activation or Inhibition

There is no available data from in vitro assays that would describe whether this compound acts as an agonist, antagonist, or inverse agonist at any receptor, nor are there any published IC50 or Ki values.

Cellular Signaling Pathway Analysis (e.g., ERK activation)

No research has been found that investigates the effect of this compound on intracellular signaling cascades, including the ERK (extracellular signal-regulated kinase) pathway.

Preclinical Research Paradigms and Methodologies

In Vitro Biological Activity Assessment

Initial laboratory-based studies are fundamental to understanding the biological effects of a compound at a cellular and molecular level.

To investigate the biological activity of N-(1-thien-2-ylethyl)cyclohexanamine, a variety of cell-based assays would be employed. These assays are crucial for determining the compound's effect on cellular functions and for identifying potential therapeutic applications. For instance, cytotoxicity assays using cell lines such as HeLa or HEK293 would establish the concentration range at which the compound affects cell viability. Furthermore, specific assays could explore its potential as an anti-inflammatory agent by measuring its impact on cytokine production in stimulated immune cells, or as an anti-cancer agent by assessing its effect on cell proliferation and apoptosis in various cancer cell lines.

Table 1: Representative Cell-Based Assays for Evaluation of this compound

| Assay Type | Purpose | Example Cell Lines | Measured Endpoint |

| Cytotoxicity Assay | To determine the compound's toxicity profile | HeLa, HEK293, HepG2 | Cell Viability (e.g., using MTT or LDH assays) |

| Anti-inflammatory Assay | To assess the compound's ability to modulate inflammatory responses | RAW 264.7 (macrophages), PBMCs | Cytokine levels (e.g., TNF-α, IL-6) |

| Anti-cancer Assay | To evaluate the compound's potential to inhibit cancer cell growth | MCF-7 (breast), A549 (lung), HCT116 (colon) | Cell Proliferation, Apoptosis (e.g., Caspase activity) |

To identify specific molecular targets of this compound, its effect on the activity of various enzymes would be investigated. Thiophene (B33073) derivatives have been noted for their potential to interact with a range of enzymes. Therefore, screening this compound against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes like cyclooxygenases (COX-1 and COX-2), would be a critical step. These studies would determine if the compound acts as an inhibitor or an activator and would provide insights into its mechanism of action.

In Silico Modeling in Preclinical Assessment

Computational methods are invaluable in modern drug discovery, offering predictive insights into a compound's behavior and interactions at a molecular level, thereby guiding further experimental work.

Molecular docking simulations would be performed to predict the binding affinity and orientation of this compound within the active sites of various potential protein targets. This computational technique would help in prioritizing which proteins to investigate experimentally. Following docking, molecular dynamics simulations could provide a more dynamic picture of the compound-protein interaction, assessing the stability of the predicted binding mode over time. For example, docking studies could explore its interaction with targets known to be modulated by other thiophene-containing molecules.

Virtual screening methodologies could be utilized to computationally screen this compound against large databases of known biological targets. This approach can help to identify potential new therapeutic applications for the compound by comparing its structural and chemical features to those of molecules with known biological activities. This could uncover unexpected activities and guide the design of focused in vitro assays.

Emerging New Approach Methodologies (NAMs) in Preclinical Research

In line with the global effort to reduce and replace animal testing, New Approach Methodologies (NAMs) are being increasingly integrated into preclinical research. These advanced, human-relevant models can offer more predictive data on a compound's effects. While no specific NAMs data for this compound has been reported, future research could involve technologies such as organ-on-a-chip models to study its effects on specific human organ functions in a controlled microenvironment or high-content screening to simultaneously assess multiple cellular parameters upon compound exposure.

Application of Organ-on-a-Chip Systems

Organ-on-a-chip (OOC) technologies represent a significant advancement in in vitro modeling, creating microfluidic devices that recapitulate the key functional and structural characteristics of human organs. emulatebio.comnih.govpfizer.com These systems, often called microphysiological systems (MPS), allow for the culture of human cells in a dynamic, 3D environment that mimics the physiological conditions of a living organ, including mechanical forces and fluid flow. pfizer.comthetransmitter.org For a compound like this compound, which is expected to interact with the central nervous system (CNS), "brain-on-a-chip" and "blood-brain barrier-on-a-chip" models are particularly relevant. emulatebio.comnih.govnih.gov

A primary application of this technology would be to assess the compound's ability to cross the blood-brain barrier (BBB), a critical step for any CNS-acting agent. emulatebio.comnih.gov A BBB-on-a-chip model typically co-cultures human brain microvascular endothelial cells, astrocytes, and pericytes in separate but adjacent microfluidic channels, separated by a porous membrane. thetransmitter.org This setup recreates the selective barrier of the human BBB. nih.gov By introducing this compound into the "blood" vessel channel, researchers could measure its transport across the endothelial layer into the "brain" tissue compartment. emulatebio.comthetransmitter.org

Furthermore, brain-on-a-chip models, which can include patient-derived neurons, allow for the study of the compound's direct effects on neural cells. nih.govbenthamscience.com These models can be used to investigate mechanisms of neuroactivity or potential neurotoxicity by monitoring changes in neuronal firing, cell viability, and inflammatory responses. emulatebio.comwisc.edu For instance, a brain-on-a-chip platform could be used to study the impact of this compound on the neurovascular unit and assess any induced neuroinflammatory responses by measuring cytokine release after exposure. emulatebio.com

The data generated from such systems can provide crucial insights into the compound's behavior. Key metrics could include the permeability coefficient across a BBB model and the effective concentration leading to a measurable neuronal response.

Table 1: Hypothetical Data from a Blood-Brain Barrier-on-a-Chip Study of this compound

| Parameter Measured | Description | Hypothetical Value | Implication |

|---|---|---|---|

| Permeability (Papp) | Apparent permeability coefficient across the endothelial barrier. | 15.5 x 10-6 cm/s | Indicates high potential for crossing the blood-brain barrier. |

| Transendothelial Electrical Resistance (TEER) | Measure of barrier integrity before and after compound exposure. | <5% change from baseline | Suggests the compound does not disrupt the integrity of the barrier. |

| Efflux Ratio | Ratio of transport from the basal (brain) to apical (blood) side versus apical to basal. | 1.2 | A ratio near 1 suggests the compound is not a significant substrate for major efflux transporters like P-gp. nih.govmdpi.com |

| Neuronal Viability | Percentage of viable neurons in the brain compartment after 24hr exposure. | 98% at 10µM | Indicates low acute cytotoxicity to neuronal cells at the tested concentration. |

Utilization of Computational Models for Predictive Studies

Computational, or in silico, models are powerful tools used in the early stages of drug discovery to predict the properties of a chemical compound based on its structure. mdpi.comstanford.edu These methods can save significant time and resources by screening virtual compounds and prioritizing those with the most promising characteristics for further testing. mdpi.com For this compound, computational models can be applied to predict a range of pharmacokinetic and pharmacodynamic properties.

A key application is the prediction of blood-brain barrier permeability. acs.orgfrontiersin.org Models use molecular descriptors—such as lipophilicity (logP), molecular weight, polar surface area (PSA), and hydrogen bond count—to calculate a logBB value, which represents the ratio of the compound's concentration in the brain to that in the blood. researchgate.net Various machine learning algorithms and quantitative structure-activity relationship (QSAR) models are trained on large datasets of compounds with known BBB permeability to make these predictions. researchgate.netnih.govwikipedia.org

QSAR models can also be developed to predict the biological activity of this compound at specific neuronal receptors. wikipedia.orgnih.gov By comparing its structural features to those of known ligands for receptors like serotonin (B10506) or dopamine (B1211576) transporters, these models can estimate the compound's binding affinity (pKi or pIC50). researchgate.netmdpi.com This allows for a preliminary assessment of its potential psychotropic activity and receptor selectivity profile. nih.gov These predictive models help to form hypotheses about the compound's mechanism of action that can then be tested experimentally. mdpi.com

The integration of various computational predictions provides a comprehensive in silico profile of the compound, guiding lead optimization and further preclinical development. mdpi.commdpi.com

Table 2: Illustrative In Silico Predictions for this compound

| Predicted Property | Computational Method | Hypothetical Predicted Value | Interpretation |

|---|---|---|---|

| BBB Permeability (logBB) | Machine Learning Regression Model researchgate.net | 0.45 | Value > 0 suggests the compound readily crosses the BBB. acs.org |

| Aqueous Solubility (logS) | Fragment-based Contribution Model | -3.2 | Indicates moderate solubility. |

| Serotonin Transporter (SERT) Binding Affinity (pKi) | 3D-QSAR Model researchgate.net | 7.8 | Suggests high binding affinity for SERT, indicating potential serotonergic activity. |

| Dopamine Transporter (DAT) Binding Affinity (pKi) | 3D-QSAR Model researchgate.net | 6.1 | Indicates moderate binding affinity for DAT. |

| P-glycoprotein (P-gp) Substrate Probability | Support Vector Machine (SVM) Classification mdpi.com | 0.15 | Low probability suggests the compound is unlikely to be removed from the brain by this major efflux pump. |

Metabolic and Biotransformation Research on N 1 Thien 2 Ylethyl Cyclohexanamine

Identification of Primary Metabolic Pathways

The metabolism of foreign compounds (xenobiotics) in the body is broadly categorized into Phase I and Phase II reactions. These processes work in concert to transform lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) derivatives that can be more easily excreted from the body.

Phase I Biotransformations (Oxidation, Reduction, Hydrolysis)

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. For N-(1-thien-2-ylethyl)cyclohexanamine, oxidation is anticipated to be the major Phase I metabolic pathway. The thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, is a known target for oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.orgnih.govacs.orgnih.gov Potential oxidative reactions include:

S-oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide. This is a common metabolic route for thiophene-containing compounds and can sometimes lead to the formation of reactive metabolites. acs.orgnih.govnih.gov

Epoxidation: The double bonds within the thiophene ring can be oxidized to form an epoxide. This pathway can also generate reactive intermediates that may interact with cellular macromolecules. acs.orgnih.govnih.gov

Hydroxylation: The cyclohexyl ring or the ethyl linker could undergo hydroxylation, adding a hydroxyl (-OH) group and increasing water solubility.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. nih.gov Given the structure of this compound, which contains a secondary amine, N-glucuronidation is a highly probable Phase II pathway.

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety to the nitrogen atom of the cyclohexanamine ring. N-glucuronidation is a common metabolic route for secondary and tertiary amines. nih.govnih.govclinpgx.org

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another possible conjugation reaction, particularly if hydroxylated metabolites are formed during Phase I metabolism. researchgate.netnih.gov

Enzymology of this compound Metabolism

The biotransformation of this compound is expected to be catalyzed by a range of drug-metabolizing enzymes primarily located in the liver.

Involvement of Cytochrome P450 (CYP) Isoforms

The cytochrome P450 superfamily of enzymes is the primary catalyst for Phase I oxidative metabolism of a vast array of xenobiotics. nih.govacs.org Specific CYP isoforms, such as those from the CYP2C and CYP3A families, are frequently involved in the metabolism of thiophene-containing drugs. nih.govnih.gov It is therefore highly probable that one or more of these isoforms would be responsible for the oxidation of the thiophene ring in this compound.

Contribution of Non-CYP Enzymes (e.g., Esterases, UGTs, SULTs)

While CYP enzymes are central to Phase I, other enzyme families play critical roles in subsequent metabolic steps.

UDP-glucuronosyltransferases (UGTs): As mentioned, UGTs are key to the likely N-glucuronidation of the secondary amine in the cyclohexanamine moiety. Several UGT isoforms are known to catalyze the glucuronidation of amines. nih.govnih.gov

Sulfotransferases (SULTs): Should hydroxylation occur as a Phase I reaction, SULTs would be responsible for the sulfation of the newly formed hydroxyl groups. researchgate.netnih.gov

In Vitro Metabolic Stability and Metabolite Identification Studies

To experimentally determine the metabolic fate of this compound, a series of in vitro studies would be necessary. These studies are fundamental in early drug discovery and development to predict a compound's in vivo behavior. researchgate.net

In Vitro Metabolic Stability Assays: These experiments typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. Key parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint).

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data Not Available | Data Not Available |

| Rat Liver Microsomes | Data Not Available | Data Not Available |

| Human Hepatocytes | Data Not Available | Data Not Available |

| Rat Hepatocytes | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no public data is available for this specific compound.

Metabolite Identification Studies: Following incubation with liver fractions, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the metabolites formed. By comparing the mass spectra of the metabolites with that of the parent compound, the structural modifications that occurred during metabolism can be elucidated.

Table 2: Predicted Metabolites of this compound

| Metabolite ID | Proposed Structure / Modification | Metabolic Pathway |

| M1 | Thiophene-S-oxide derivative | Phase I (S-oxidation) |

| M2 | Hydroxylated cyclohexyl derivative | Phase I (Hydroxylation) |

| M3 | N-glucuronide conjugate | Phase II (Glucuronidation) |

| M4 | N-dealkylated metabolite | Phase I (N-dealkylation) |

This table represents predicted metabolites based on general metabolic pathways for similar chemical structures. Experimental verification is required.

Microsomal Stability Assays

Microsomal stability assays are a fundamental in vitro tool used in drug discovery and development to predict the metabolic stability of a compound. These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The primary purpose of these assays is to determine the intrinsic clearance of a compound, which provides an estimate of how quickly the compound is metabolized by the liver.

In a typical microsomal stability assay, the test compound is incubated with liver microsomes and a cofactor, usually NADPH, which is essential for the activity of most CYP enzymes. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the parent compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Data Table for Microsomal Stability of this compound:

Since no experimental data is available for this compound, the following table is a hypothetical representation of what such data might look like if a study were to be conducted.

| Parameter | Value |

| Test System | Human Liver Microsomes |

| Incubation Time | 0, 5, 15, 30, 60 min |

| Compound Concentration | 1 µM |

| In Vitro Half-Life (t½) | Data Not Available |

| Intrinsic Clearance (CLint) | Data Not Available |

Hepatocyte Incubation Studies

Hepatocyte incubation studies represent a more comprehensive in vitro model for studying drug metabolism compared to microsomal assays. Hepatocytes, or liver cells, contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors and transporters. This allows for the investigation of a broader range of metabolic pathways, including conjugation reactions (e.g., glucuronidation, sulfation) that are not typically observed in microsomal preparations.

In these studies, the test compound is incubated with a suspension or culture of fresh or cryopreserved hepatocytes. Samples are collected at various time points and analyzed to determine the rate of parent compound depletion and to identify the formation of metabolites. These studies provide a more complete picture of a compound's metabolic profile and can help in predicting in vivo hepatic clearance.

Hypothetical Data Table for Metabolite Profiling in Human Hepatocytes:

The following is a hypothetical table illustrating the potential metabolites of this compound that could be identified in a hepatocyte incubation study. The metabolic pathways are predicted based on the common biotransformations of similar chemical structures.

| Metabolite ID | Proposed Biotransformation |

| M1 | Hydroxylation of the cyclohexyl ring |

| M2 | N-dealkylation |

| M3 | Oxidation of the thiophene ring |

| M4 | Glucuronidation of a hydroxylated metabolite |

| M5 | Sulfation of a hydroxylated metabolite |

Analytical Techniques for Metabolite Structural Elucidation

The identification and structural elucidation of metabolites are critical steps in understanding the biotransformation of a compound. A combination of sophisticated analytical techniques is typically employed to achieve this.

High-Performance Liquid Chromatography (HPLC) is often the first step in the analytical process. It is used to separate the parent compound from its various metabolites in a complex biological matrix, such as the supernatant from a hepatocyte incubation. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), is the cornerstone of metabolite identification. Mass spectrometers measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of the parent compound and its metabolites. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate characteristic fragment patterns. These fragmentation patterns provide valuable structural information that can be used to pinpoint the site of metabolic modification on the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique used for the definitive structural elucidation of metabolites. While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For metabolism studies, NMR is often used to confirm the structure of a major metabolite that has been isolated and purified.

The combined use of these analytical techniques allows for the comprehensive characterization of metabolic pathways, providing crucial insights into the potential pharmacological and toxicological properties of a compound and its metabolites.

Advanced Analytical Methodologies for Characterization and Quantification in N 1 Thien 2 Ylethyl Cyclohexanamine Research

Chromatographic Techniques for Purity and Separation

Chromatography is fundamental in the analysis of N-(1-thien-2-ylethyl)cyclohexanamine, enabling its separation from complex matrices, reaction byproducts, and potential degradants. Both high-performance liquid chromatography and gas chromatography offer distinct advantages depending on the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of pharmaceutical compounds and research chemicals. researchgate.netnih.gov For this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed. researchgate.net Method development involves the systematic optimization of several parameters to achieve efficient separation with good peak shape and resolution. nih.gov

Key considerations for HPLC method development for this compound would include:

Column Selection: A C18 column is a common choice for nonpolar to moderately polar compounds, offering robust performance.

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol) is used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good resolution. researchgate.net

Detection: A photodiode array (PDA) or a standard UV detector would be suitable, as the thiophene (B33073) ring in the molecule is expected to have a significant UV absorbance.

Flow Rate and Temperature: These are optimized to achieve a balance between analysis time and separation efficiency.

A hypothetical set of optimized HPLC parameters is presented in the table below.

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good separation for moderately polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for the amine. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV at 235 nm | Wavelength for optimal absorbance of the thiophene moiety. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While direct analysis of this compound might be possible, derivatization is sometimes employed for amine compounds to improve their thermal stability and chromatographic behavior. GC can be used for purity testing and identifying volatile impurities from the synthesis process.

The applicability of GC would involve:

Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5 or DB-17) would likely be used.

Injector and Detector: A split/splitless injector would be used for sample introduction. A Flame Ionization Detector (FID) provides general-purpose sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like this amine.

Temperature Program: A programmed temperature ramp from a lower initial temperature to a higher final temperature allows for the separation of compounds with different boiling points.

The table below outlines potential GC parameters for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of analytes. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Separates components based on their boiling points and interactions with the stationary phase. |

| Detector | FID or NPD | FID for general detection, NPD for selective detection of nitrogen. |

| Detector Temp. | 300 °C | Prevents condensation of the analytes. |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. Each method provides unique information about the molecule's mass, atomic connectivity, and functional groups.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₁₂H₁₉NS).

Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation, a unique "fingerprint" is generated that can confirm the structure. The predicted fragmentation of this compound would likely involve characteristic cleavage patterns for amines. miamioh.edu The most common fragmentation is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom.

Predicted key fragmentation pathways include:

Loss of a cyclohexyl radical.

Loss of the thienylethyl radical.

Cleavage resulting in the formation of a stable thienyl-containing cation.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 210.13 | Protonated molecular ion. |

| [M-C₆H₁₁]⁺ | 126.06 | Loss of the cyclohexyl group via alpha-cleavage. |

| [M-C₆H₇S]⁺ | 98.13 | Loss of the thienylethyl group via alpha-cleavage. |

| [C₅H₅S]⁺ | 97.01 | Thienylmethyl cation, a common fragment from 2-substituted thiophenes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. core.ac.uk

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the thiophene ring, the ethyl linker, and the cyclohexyl ring. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton relationships. mdpi.com The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms. mdpi.comchemicalbook.com

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene H | ~6.8-7.2 | Multiplets |

| -CH(NH)- | ~3.0-3.2 | Multiplet |

| -CH₂-Thiophene | ~2.9-3.1 | Multiplet |

| Cyclohexyl CH(N)- | ~2.5-2.7 | Multiplet |

| Cyclohexyl CH₂ | ~1.0-1.9 | Multiplets |

| -NH- | ~1.5-2.5 | Broad singlet |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene C (quaternary) | ~145 |

| Thiophene CH | ~123-127 |

| -CH(NH)- | ~55-60 |

| Cyclohexyl CH(N)- | ~50-55 |

| -CH₂-Thiophene | ~35-40 |

| Cyclohexyl CH₂ | ~25-35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. mdpi.com

The expected absorbances would confirm the presence of the secondary amine (N-H stretch), aliphatic C-H bonds of the cyclohexyl and ethyl groups, and aromatic C-H and C=C bonds of the thiophene ring. nist.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300-3500 (weak, broad) |

| Aromatic C-H (Thiophene) | Stretch | 3000-3100 |

| Aliphatic C-H (Cyclohexyl, Ethyl) | Stretch | 2850-2960 |

| Aromatic C=C (Thiophene) | Stretch | 1500-1600 |

| N-H | Bend | 1550-1650 |

| C-N | Stretch | 1020-1250 |

Method Validation and Quality Assurance in Analytical Research

Method validation is a cornerstone of quality assurance in analytical research, providing documented evidence that a specific method will consistently produce a result meeting pre-determined acceptance criteria. The principles of method validation are universally applied to ensure the reliability of analytical data. For this compound, this process would involve a comprehensive evaluation of the analytical method's performance characteristics.

Specificity and Selectivity Determination

Specificity, in the context of analytical chemistry, is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present. These could include impurities, degradation products, or matrix components. Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample.

In the analysis of this compound, a common technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) would be evaluated. To establish specificity, one would analyze a blank sample (a sample without the analyte) and a sample spiked with this compound and potential interfering compounds. The absence of any interfering peaks at the retention time of this compound in the blank and the ability to resolve the analyte peak from others would demonstrate specificity.

Table 1: Hypothetical Specificity Study Results for this compound Analysis by HPLC-UV

| Sample Description | Retention Time of this compound (minutes) | Peak Purity Index | Observations |

| Blank Matrix | No peak observed | N/A | No interference at the expected retention time. |

| This compound Standard | 5.2 | >0.999 | Symmetrical peak observed. |

| Spiked Sample (with related substances) | 5.2 | >0.999 | Analyte peak is well-resolved from impurity peaks. |

Linearity and Range Assessment

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To assess the linearity for this compound analysis, a series of standard solutions of known concentrations would be prepared and analyzed. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the concentration of the analyte. A linear relationship is typically evaluated by calculating the correlation coefficient (r) and the coefficient of determination (r²), which should be close to 1.

Table 2: Illustrative Linearity Data for this compound Quantification

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,567 |

| 50.0 | 758,990 |

| Linear Regression Equation | y = 15185x + 345 |

| Correlation Coefficient (r) | 0.9998 |

| Coefficient of Determination (r²) | 0.9996 |

Accuracy and Precision Evaluation

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample of known concentration (a reference material) and comparing the measured value to the certified value. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

For this compound, accuracy could be assessed by spiking a blank matrix with a known amount of the compound at different concentration levels and calculating the percentage recovery. Precision would be determined by repeatedly analyzing a standard solution and expressing the results as the relative standard deviation (RSD).

Table 3: Example of Accuracy and Precision Data for this compound Assay

| Concentration Level | Mean Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |

| Low (5 µg/mL) | 99.2 | 1.5 | 1.8 |

| Medium (25 µg/mL) | 100.5 | 1.1 | 1.4 |

| High (50 µg/mL) | 99.8 | 0.9 | 1.2 |

Robustness and System Suitability Testing

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

To test the robustness of an analytical method for this compound, parameters such as the pH of the mobile phase, column temperature, and flow rate in an HPLC method would be intentionally varied. The effect of these changes on the analytical results (e.g., retention time, peak area) would be monitored. System suitability tests, on the other hand, are performed before each batch of analysis and may include parameters like theoretical plates, tailing factor, and resolution to ensure the chromatographic system is performing adequately.

Table 4: Hypothetical Robustness Study of an HPLC Method for this compound

| Parameter Varied | Variation | Effect on Retention Time | Effect on Peak Area (RSD, %) |

| Flow Rate (mL/min) | 0.9, 1.1 | ± 0.2 min | < 2.0% |

| Column Temperature (°C) | 28, 32 | ± 0.1 min | < 2.0% |

| Mobile Phase pH | 6.8, 7.2 | ± 0.3 min | < 2.0% |

Theoretical and Computational Chemistry Studies of N 1 Thien 2 Ylethyl Cyclohexanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for investigating the electronic structure of molecules, providing deep insights into their stability, reactivity, and spectroscopic properties. These ab initio methods solve the Schrödinger equation (or a simplified form) to map the distribution of electrons within a molecule. For a molecule like N-(1-thien-2-ylethyl)cyclohexanamine, which contains a flexible cyclohexyl ring, a secondary amine, and an aromatic thiophene (B33073) ring, these calculations can elucidate the interplay between its different structural components.

Density Functional Theory (DFT) Applications for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex wavefunction. mdpi.comresearchgate.net This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size. nih.gov

A primary application of DFT is geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this would involve finding the preferred conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the rotational orientation of the thienylethyl group relative to the amine. mdpi.com DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles for this lowest-energy state. nih.govresearchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated to characterize the molecule. These properties are crucial for understanding its behavior in various chemical environments.

| Rotational Constants (GHz) | Constants related to the molecule's moment of inertia, used to predict its microwave spectrum. | Provides structural information that can be compared with experimental spectroscopic data. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.com It is generated from the results of a quantum chemical calculation, such as DFT, and is invaluable for predicting chemical reactivity. mdpi.com The MEP map uses a color scale to indicate regions of different charge potential:

Red: Indicates regions of high electron density and negative electrostatic potential. These are sites susceptible to electrophilic attack (nucleophilic centers).

Blue: Indicates regions of low electron density and positive electrostatic potential. These are sites susceptible to nucleophilic attack (electrophilic centers).

Green/Yellow: Indicates regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a significant region of negative potential (red) around the lone pair of the nitrogen atom in the cyclohexanamine moiety and potentially around the sulfur atom in the thiophene ring, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.netjchps.com Regions of positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen (the amine proton), indicating its acidic character. researchgate.net

HOMO-LUMO Orbital Analysis for Electronic Transitions and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imist.ma

HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more willing to donate electrons to an acceptor.

LUMO: This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is more capable of accepting electrons from a donor.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. rsc.org Conversely, a large energy gap implies high stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom, while the LUMO may be distributed over the aromatic system. rsc.orgsemanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 8.2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of a molecule's ability to act as an electrophile (electron acceptor). |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

While quantum mechanics provides a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment. mdpi.com

For this compound, MD simulations are particularly useful for conformational analysis . The cyclohexane ring can undergo "ring flips" between different chair and boat conformations, and the side chain has multiple rotatable bonds. sapub.orgsapub.org An MD simulation could map the energy landscape of these different conformations, determining their relative stabilities and the energy barriers for interconversion. nih.govmdpi.com

Furthermore, MD simulations are a critical tool for studying ligand-protein interactions . researchgate.netnih.gov If this compound were to be studied as a potential ligand for a biological target (e.g., a receptor or enzyme), MD simulations could model its behavior within the protein's binding site. Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding pocket over the course of the simulation.

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid.

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the ligand and the protein, which are often key to binding affinity.

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the strength of the interaction between the ligand and the protein. mdpi.com

Cheminformatics and Machine Learning Approaches in Compound Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. longdom.org Coupled with machine learning, it provides powerful tools for predicting the properties of new molecules without the need for laboratory synthesis and testing. nih.gov

Predictive Modeling of Molecular Properties